Cas no 80935-77-9 (2,6-naphthyridin-1-ol)

2,6-naphthyridin-1-ol structure
2,6-naphthyridin-1-ol structure
Product Name:2,6-naphthyridin-1-ol
Número CAS:80935-77-9
MF:C8H6N2O
Megavatios:146.14604139328
MDL:MFCD14586354
CID:707919
PubChem ID:817743
Update Time:2025-06-07

2,6-naphthyridin-1-ol Propiedades químicas y físicas

Nombre e identificación

    • 2,6-Naphthyridin-1(2H)-one
    • 2H-[2,6]Naphthyridin-1-one
    • 2H-2,6-naphthyridin-1-one
    • 2,6-naphthyridin-1-ol
    • 1,2-Dihydro-2,6-naphthyridin-1-one
    • 2,6-Naphthyridine-1(2H)-one
    • AKOS037875201
    • 1-Hydroxy-2,6-naphthyridine
    • 80935-77-9
    • MFCD06762736
    • AC-907/34119042
    • J-507529
    • SCHEMBL243725
    • EN300-191080
    • DTXSID70355852
    • 2,6-naphthyridin-1 (2H)-one
    • [2,6]naphthyridin-1-ol
    • CHEMBL3769601
    • AS-38554
    • BDBM50150022
    • AKOS006352029
    • SY007173
    • AB29154
    • CS-W019819
    • XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • MDL: MFCD14586354
    • Renchi: 1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11)
    • Clave inchi: XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CN=CC=2)C=CN1

Atributos calculados

  • Calidad precisa: 146.04800
  • Masa isotópica única: 146.048012819g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 200
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.3
  • Superficie del Polo topológico: 42Ų

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.267
  • Punto de fusión: No data available
  • Punto de ebullición: 425.594°C at 760 mmHg
  • Punto de inflamación: 211.192°C
  • índice de refracción: 1.603
  • PSA: 45.75000
  • Logp: 0.92310
  • Presión de vapor: No data available

2,6-naphthyridin-1-ol Información de Seguridad

2,6-naphthyridin-1-ol Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-naphthyridin-1-ol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referencia
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referencia
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
2.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
3.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  3 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
3.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
4.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referencia
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
2.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referencia
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referencia
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referencia
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
3.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referencia
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referencia
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

2,6-naphthyridin-1-ol Raw materials

2,6-naphthyridin-1-ol Preparation Products

2,6-naphthyridin-1-ol Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80935-77-9)2,6-naphthyridin-1-ol
Número de pedido:A852618
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:41
Precio ($):214.0/799.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80935-77-9)2,6-naphthyridin-1-ol
A852618
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):214.0/799.0